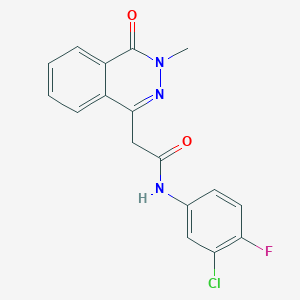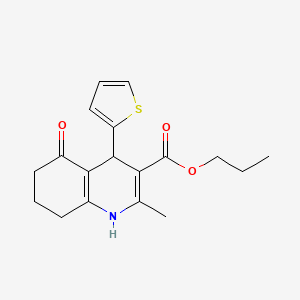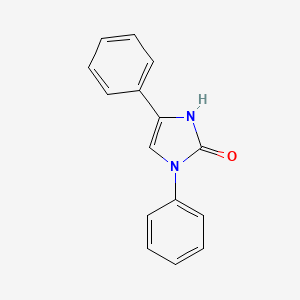amino}cyclohexanecarboxamide](/img/structure/B12491108.png)
N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](4-methoxyphenyl)amino}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-DIMETHYLPHENYL)-1-[2-(1,3-DIOXOISOINDOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a cyclohexane ring, a phthalimide group, and various aromatic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[2-(1,3-DIOXOISOINDOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the phthalimide group: This can be achieved by reacting phthalic anhydride with an amine.
Acylation: The phthalimide derivative can then be acylated with an appropriate acyl chloride or anhydride.
Cyclohexane ring incorporation: The cyclohexane ring can be introduced through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with N-(2,6-dimethylphenyl)amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide or amide functionalities.
Substitution: Aromatic substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific pathways or receptors.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: A simpler analogue with similar aromatic characteristics.
Phthalimide derivatives: Compounds with the phthalimide group, often used in organic synthesis.
Cyclohexane carboxamides: Compounds with a cyclohexane ring and carboxamide functionality.
Uniqueness
The uniqueness of N-(2,6-DIMETHYLPHENYL)-1-[2-(1,3-DIOXOISOINDOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and aromatic systems, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C32H33N3O5 |
|---|---|
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1-(N-[2-(1,3-dioxoisoindol-2-yl)acetyl]-4-methoxyanilino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C32H33N3O5/c1-21-10-9-11-22(2)28(21)33-31(39)32(18-7-4-8-19-32)35(23-14-16-24(40-3)17-15-23)27(36)20-34-29(37)25-12-5-6-13-26(25)30(34)38/h5-6,9-17H,4,7-8,18-20H2,1-3H3,(H,33,39) |
Clave InChI |
JTLAGPSLNGFSBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12491038.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12491048.png)
amino}thiophene-2-carboxylic acid](/img/structure/B12491050.png)
![4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12491057.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12491060.png)
![6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491066.png)

![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B12491073.png)


![2-amino-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12491102.png)
![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12491103.png)
